3-Ethenylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHXBYYQCPWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968030 | |
| Record name | 3-Ethenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-96-5 | |
| Record name | NSC3446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Ethenylbenzonitrile and Its Derivatives
Cross-Coupling Strategies for Ethenylbenzonitrile Synthesis
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The synthesis of 3-ethenylbenzonitrile and its derivatives has significantly benefited from these methodologies, particularly through the use of transition metal catalysts.
Palladium-Catalyzed Heck Coupling Reactions
The Palladium-Catalyzed Heck reaction is a prominent method for the vinylation of aryl halides. wikipedia.org This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, a common approach involves the reaction of 3-bromobenzonitrile (B1265711) with a vinylating agent.
The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). libretexts.org The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of the reaction. nih.gov
| Aryl Halide | Olefin Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromobenzonitrile | Ethylene (B1197577) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate |
| 3-Iodobenzonitrile | Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/H₂O | 80 | High |
This table presents representative data compiled from typical Heck coupling reactions and may not reflect specific literature values for the synthesis of this compound.
Related Transition Metal-Catalyzed C-C Bond Formations
While palladium catalysis is prevalent, other transition metals have also been explored for similar C-C bond formations. Nickel-catalyzed cross-coupling reactions, for instance, offer a more cost-effective alternative to palladium. These reactions can couple aryl halides or pseudohalides with various vinyl organometallic reagents.
Wittig and Wittig-Type Olefination Reactions for Ethenylbenzonitrile Construction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. libretexts.org In the context of this compound synthesis, 3-cyanobenzaldehyde serves as a key starting material. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. libretexts.org
The most common Wittig reagent for introducing a methylene group is methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from the corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, by treatment with a strong base.
| Aldehyde | Wittig Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Cyanobenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to rt | High |
| 3-Cyanobenzaldehyde | Methyltriphenylphosphonium iodide | NaH | DMSO | rt | Good |
This table represents a general protocol for Wittig reactions and specific yields for this compound may vary based on precise reaction conditions.
A patent describes a procedure for obtaining 3-(oxiran-2-yl)benzonitrile starting from 3-cyanobenzaldehyde, which implies the initial formation of this compound via a Wittig-type reaction, followed by epoxidation. libretexts.org
Rearrangement-Based Approaches to Ethenylbenzonitrile Frameworks
Rearrangement reactions offer elegant and often stereoselective pathways to complex molecular architectures. For the synthesis of ethenylbenzonitrile frameworks, sigmatropic rearrangements are of particular interest.
Exploitation oforganic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements
The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, most notably the Claisen rearrangement, is a powerful tool for C-C bond formation. organic-chemistry.orgbeilstein-journals.org The aromatic Claisen rearrangement of an allyl phenyl ether, for instance, leads to the formation of an ortho-allyl phenol. wikipedia.org This strategy can be adapted to synthesize precursors that, upon further modification, could yield this compound derivatives. For example, the rearrangement of an allyl ether of a phenol bearing a cyano group at the meta-position could be envisioned. The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho position. wikipedia.org
Modular Synthesis and Divergent Pathways to Ethenylbenzonitrile Derivatives
Modular synthesis allows for the construction of a library of related compounds from a common set of building blocks. This approach is highly valuable for exploring structure-activity relationships in drug discovery and materials science. Divergent synthesis, a related concept, enables the generation of diverse molecular scaffolds from a single starting material by selectively tuning reaction conditions.
For this compound derivatives, a modular approach could involve the use of substituted 3-halobenzonitriles in Heck coupling reactions with a variety of vinyl partners. Similarly, substituted 3-cyanobenzaldehydes could be employed in Wittig reactions with different phosphorus ylides to generate a range of ethenylbenzonitrile derivatives with diverse substitution patterns on the vinyl group.
Strategic Functionalization and Derivatization of this compound
The molecular architecture of this compound, featuring a nitrile group, an ethenyl (vinyl) group, and a disubstituted benzene (B151609) ring, offers a versatile platform for a wide array of chemical transformations. The strategic functionalization of this compound allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and organic synthesis. The reactivity of each functional moiety can be selectively addressed, enabling a controlled and stepwise approach to complex molecular designs.
Transformations of the Nitrile Moiety (e.g., to Tetrazoles)
The cyano group is a highly versatile functional group, capable of undergoing numerous transformations into other nitrogen-containing functionalities. researchgate.net One of the most significant transformations is its conversion into a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry.
The synthesis of 5-substituted 1H-tetrazoles from nitriles is most commonly achieved through a [2+3] cycloaddition reaction with an azide source. nih.gov This reaction is often catalyzed by various reagents to improve yields and reaction times. Common methods include the use of sodium azide in the presence of a Lewis acid, such as zinc(II) chloride, or organotin compounds like tributyltin azide. organic-chemistry.orggoogle.com The reaction typically requires elevated temperatures and can be performed in solvents like N,N-dimethylformamide (DMF) or toluene. google.com For a substrate like this compound, the nitrile group can be converted to the corresponding tetrazole, yielding 5-(3-ethenylphenyl)-1H-tetrazole, without affecting the ethenyl group.
The general mechanism involves the coordination of the catalyst to the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack by the azide ion.
Table 1: Selected Methods for Nitrile to Tetrazole Conversion
| Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Azide, Zinc(II) Chloride | Isopropanol | Reflux | 12-24 | Good to Excellent | organic-chemistry.org |
| Sodium Azide, Ammonium Chloride | DMF | 100-120 | 12-48 | Good | |
| Tributyltin Azide | Xylene/Toluene | 110-130 | 20-50 | Good to Excellent | google.com |
| Trimethylsilyl Azide, Dibutyltin Oxide | Toluene | Reflux | 12-24 | High |
This table presents generalized conditions. Specific substrate reactivity may require optimization.
Other transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethenylbenzoic acid.
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, forming (3-ethenylphenyl)methanamine. vanderbilt.edu
Nucleophilic Addition: Grignard reagents can add to the nitrile group to form ketones after hydrolysis.
Selective Modifications of the Ethenyl Group
The ethenyl group of this compound is susceptible to a variety of addition reactions characteristic of alkenes. The key to its derivatization is the use of reagents that selectively react with the carbon-carbon double bond without affecting the nitrile or the aromatic ring.
Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group using catalytic hydrogenation under mild conditions (e.g., H₂, Pd/C, 1 atm). This reaction yields 3-ethylbenzonitrile. More forcing conditions could lead to the reduction of the nitrile group as well.
Oxidation:
Epoxidation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the ethenyl group into an epoxide, forming 3-(oxiran-2-yl)benzonitrile.
Dihydroxylation: Osmylation (using osmium tetroxide followed by a reducing agent) or permanganate under cold, dilute, and basic conditions can produce 1-(3-cyanophenyl)ethane-1,2-diol.
Oxidative Cleavage: Ozonolysis (O₃ followed by a workup with dimethyl sulfide or zinc) can cleave the double bond to yield 3-cyanobenzaldehyde.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. Treatment with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields 2-(3-cyanophenyl)ethanol.
Halogenation: The addition of halogens like Br₂ across the double bond results in the formation of 3-(1,2-dibromoethyl)benzonitrile.
Table 2: Selective Reactions of the Ethenyl Group in this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction | H₂, Pd/C (mild conditions) | 3-Ethylbenzonitrile |
| Epoxidation | m-CPBA | 3-(Oxiran-2-yl)benzonitrile |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 1-(3-Cyanophenyl)ethane-1,2-diol |
| Oxidative Cleavage | 1. O₃, 2. Me₂S | 3-Cyanobenzaldehyde |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | 2-(3-Cyanophenyl)ethanol |
| Bromination | Br₂ in CCl₄ | 3-(1,2-Dibromoethyl)benzonitrile |
Directed Aromatic Substitutions and Functional Group Interconversions
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents. youtube.com
The ethenyl (vinyl) group is a weakly activating group and an ortho, para-director. masterorganicchemistry.com This is due to its ability to donate electron density to the ring via resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.
The nitrile (cyano) group is a moderately deactivating group and a meta-director. youtube.comlibretexts.org Its electron-withdrawing nature (both by induction and resonance) destabilizes the arenium ion intermediate, particularly for ortho and para attack, making meta substitution the favored pathway. libretexts.org
In this compound, the substituents are meta to each other. The positions on the ring can be analyzed as follows (numbering C1 as the attachment for the ethenyl group and C3 for the nitrile):
Position 2: ortho to the ethenyl group and ortho to the nitrile group. Sterically hindered and electronically disfavored by the nitrile group.
Position 4: para to the ethenyl group and ortho to the nitrile group. Activated by the ethenyl group but deactivated by the nitrile group.
Position 5: meta to the ethenyl group and meta to the nitrile group. This is the primary site for substitution directed by the nitrile group.
Position 6: ortho to the ethenyl group and para to the nitrile group. Activated by the ethenyl group but deactivated by the nitrile group.
Table 3: Analysis of Electrophilic Aromatic Substitution Sites
| Position | Relation to Ethenyl | Relation to Nitrile | Predicted Reactivity |
|---|---|---|---|
| 2 | ortho | ortho | Low (steric hindrance, deactivation) |
| 4 | para | ortho | Moderate (activation vs. deactivation) |
| 5 | meta | meta | Moderate (favored by nitrile director) |
| 6 | ortho | para | Moderate (activation vs. deactivation) |
Functional group interconversions can also be applied to substituents introduced onto the aromatic ring, further expanding the synthetic utility of this compound as a starting material. For instance, a nitro group introduced via nitration could subsequently be reduced to an amino group, which could then undergo a wide range of further reactions. ub.edufiveable.mesolubilityofthings.com
Mechanistic Investigations of Reactions Involving 3 Ethenylbenzonitrile
Detailed Reaction Mechanisms for Ethenylbenzonitrile Formation
The formation of 3-Ethenylbenzonitrile can be conceptualized through various reaction pathways, primarily involving additions to the ethenyl moiety. These reactions are dictated by the nature of the attacking species, which can be an electrophile, a nucleophile, or a free radical.
Electrophilic addition to the ethenyl group of this compound proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, the nitrile group (-CN) is a meta-directing and deactivating group for electrophilic aromatic substitution, but its electron-withdrawing nature also influences the stability of the carbocation formed on the ethenyl side chain.
The addition of an electrophile (E+) to the double bond can, in principle, form two possible carbocations. The more stable carbocation will be the one where the positive charge is on the carbon atom directly attached to the aromatic ring (a benzylic carbocation). This is because the benzylic carbocation is stabilized by resonance with the benzene (B151609) ring. The electron-withdrawing nitrile group at the meta position will have a destabilizing inductive effect on this benzylic carbocation, but the resonance stabilization from the phenyl ring is the dominant factor.
Reaction Scheme: Electrophilic Addition to this compound
| Step | Description | Intermediate/Product |
| 1 | The π-electrons of the ethenyl double bond attack the electrophile (E+). | A benzylic carbocation is formed, with the positive charge on the carbon adjacent to the aromatic ring. |
| 2 | The nucleophile (Nu-) attacks the carbocation. | The final addition product is formed. |
This regioselectivity ensures that the nucleophilic part of the reagent adds to the carbon atom bearing the aromatic ring.
The presence of the electron-withdrawing nitrile group activates the ethenyl moiety for nucleophilic attack, specifically through a conjugate addition (or Michael addition) mechanism. The nitrile group delocalizes the negative charge of the resulting carbanion intermediate, thus stabilizing it.
The nucleophile attacks the β-carbon of the ethenyl group, leading to the formation of a resonance-stabilized carbanion. This intermediate is then protonated or reacts with another electrophile to yield the final product.
Reaction Scheme: Nucleophilic Conjugate Addition to this compound
| Step | Description | Intermediate/Product |
| 1 | The nucleophile (Nu-) attacks the terminal carbon of the ethenyl group. | A resonance-stabilized carbanion is formed. |
| 2 | The carbanion is protonated by a proton source (e.g., H₂O). | The final addition product is formed. |
Free radical addition to the ethenyl group of this compound, particularly the addition of hydrogen bromide (HBr) in the presence of peroxides, proceeds via an anti-Markovnikov regioselectivity. nih.gov This is a chain reaction involving the formation of a radical intermediate.
The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the double bond in such a way as to form the more stable radical intermediate. In this case, the more stable radical is the benzylic radical, with the unpaired electron on the carbon atom adjacent to the aromatic ring. nih.govwikipedia.org
Reaction Scheme: Free Radical Addition of HBr to this compound
| Step | Description | Intermediate/Product |
| Initiation | Homolytic cleavage of peroxide (ROOR) to form alkoxy radicals (RO•). | 2 RO• |
| Abstraction of hydrogen from HBr by the alkoxy radical. | ROH + Br• | |
| Propagation | Addition of the bromine radical to the terminal carbon of the ethenyl group. | A stable benzylic radical is formed. |
| Abstraction of a hydrogen atom from HBr by the benzylic radical. | The anti-Markovnikov product and a new bromine radical are formed. | |
| Termination | Combination of any two radical species. | Non-radical products. |
Polymerization Mechanism Elucidations of Ethenylbenzonitrile Monomers
This compound can undergo polymerization through various mechanisms, owing to the reactivity of its vinyl group.
Nucleophilic Aromatic Ring-Opening Polymerization (SNArROP) is a polymerization mechanism that is not applicable to this compound. SNArROP involves the nucleophilic aromatic substitution (SNAr) on an aromatic ring, leading to the opening of a cyclic monomer. This compound is a vinyl monomer, not a cyclic monomer, and therefore cannot undergo ring-opening polymerization. The SNAr reaction itself requires a leaving group on the aromatic ring and strong electron-withdrawing groups to activate the ring for nucleophilic attack. While the nitrile group is electron-withdrawing, the polymerization of this compound proceeds through the vinyl group, not by a ring-opening mechanism involving the aromatic ring.
Similar to SNArROP, Cationic Ring-Opening Polymerization (CROP) is a mechanism that applies to cyclic monomers, such as epoxides, lactones, and cyclic ethers. acs.org The polymerization is initiated by a cationic species that attacks the cyclic monomer, causing it to open and propagate. This compound, being a non-cyclic vinyl monomer, does not undergo CROP.
However, this compound can undergo cationic vinyl polymerization. The initiation would involve an electrophile adding to the vinyl group to form a carbocation. The electron-withdrawing nature of the nitrile group at the meta position would destabilize the benzylic carbocation, making cationic polymerization of this compound less favorable compared to styrene, which has no such deactivating group. Propagation would proceed by the attack of the carbocationic chain end on another monomer molecule. Termination can occur through various mechanisms, including chain transfer to the monomer. acs.org
Kinetic and Thermodynamic Aspects of Polymerization Processes
The polymerization of vinyl monomers like this compound is governed by fundamental kinetic and thermodynamic principles. The feasibility of the reaction is determined by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). For the chain polymerization of an alkene, the process is characteristically exothermic, meaning it releases heat and has a negative enthalpy change (ΔH < 0). 213.55.90libretexts.org This is primarily because a relatively weak π-bond in the monomer is converted into a stronger σ-bond in the polymer backbone for each enchained unit. libretexts.org
Simultaneously, the process involves a decrease in entropy (ΔS < 0), as many individual monomer molecules with high translational freedom are organized into a single, more ordered macromolecular chain. 213.55.90libretexts.org For polymerization to be spontaneous (ΔG < 0), the negative enthalpy term must be large enough to overcome the unfavorable negative entropy term.
Table 1: Kinetic and Thermodynamic Parameters in the Polymerization of this compound
| Parameter | Expected Value / Trend | Rationale |
|---|---|---|
| ΔH (Enthalpy of Polymerization) | Exothermic (Negative) | Conversion of one C=C π-bond into a more stable C-C σ-bond releases energy. libretexts.org |
| ΔS (Entropy of Polymerization) | Negative | A large number of disordered monomer molecules are converted into a more ordered polymer chain, reducing degrees of freedom. 213.55.90libretexts.org |
| Rate of Anionic Polymerization | Faster than unsubstituted styrene | The electron-withdrawing cyano group stabilizes the propagating anionic center, increasing the monomer's reactivity toward the initiator and the growing chain end. acs.org |
| Activation Energy (Ea) | Lower in polar solvents | Solvation of the counter-ion in polar solvents creates a more reactive "free" anion, lowering the energy barrier for propagation. bohrium.com |
Stereoselectivity and Regioselectivity in Ethenylbenzonitrile Transformations
The transformations of this compound, particularly polymerization and cycloaddition reactions, are characterized by specific stereoselective and regioselective outcomes.
Regioselectivity In the context of polymerization, this compound exhibits a very high degree of regioselectivity. The addition of monomers to the growing polymer chain occurs almost exclusively in a head-to-tail fashion. This preference is dictated by the formation of the more stable propagating species. Addition of the initiator or the growing chain end to the β-carbon of the vinyl group places the resulting radical or anionic charge on the α-carbon, where it is stabilized by resonance with the phenyl ring. This benzylic-type intermediate is significantly more stable than the alternative, which would place the active center on the β-carbon.
In other transformations, such as 1,3-dipolar cycloaddition reactions, the vinyl group of this compound can act as the dipolarophile. The regioselectivity of such reactions, which determines the orientation of the final heterocyclic product, is governed by a combination of steric hindrance and the electronic properties (HOMO-LUMO interactions) of the reactants. mdpi.comrsc.orgnih.gov
Stereoselectivity The polymerization of this compound creates a chiral center at the tertiary carbon atom in the polymer backbone with each monomer addition. The spatial arrangement of the cyanophenyl side groups along the chain defines the polymer's tacticity . The three main possibilities are:
Isotactic: All side groups are on the same side of the polymer chain.
Syndiotactic: Side groups alternate in a regular pattern on opposite sides of the chain.
Atactic: Side groups are arranged randomly.
The ability to perform living anionic polymerization with 3-cyanostyrene suggests that a high degree of stereochemical control is potentially achievable. researchgate.netresearchgate.net The stereoselectivity of anionic polymerization is highly sensitive to the specific reaction conditions, including the nature of the solvent, the counter-ion (e.g., Li⁺, K⁺), temperature, and the presence of any additives. However, specific studies detailing the precise tacticity of poly(this compound) under various synthetic conditions are not widely available in the reviewed literature.
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent and catalyst (or initiator) is paramount in directing the reaction pathways of this compound, profoundly affecting reaction rates, mechanisms, and the structure of the resulting products, especially in anionic polymerization.
Influence of Catalyst/Initiator Anionic polymerization is initiated by a strong nucleophile, typically an organometallic compound like sec-butyllithium (sec-BuLi). nih.gov The reactivity of the system can be dramatically enhanced by the addition of catalyst promoters or additives. For instance, strong Lewis bases like phosphazene superbases (e.g., t-BuP₄) can be added to the system. nih.gov These superbases complex strongly with the lithium counter-ion of the propagating chain end. This sequestration of the cation creates a more "naked," highly reactive carbanion, which significantly accelerates the rate of polymerization compared to the reaction with sec-BuLi alone. nih.gov The polymerization rate follows the order of the base's strength: t-BuP₄ > t-BuP₂ > no base. nih.gov
Influence of Solvent The solvent plays a critical role by mediating the interaction between the propagating anionic chain end and its positive counter-ion.
Nonpolar Solvents: In hydrocarbon solvents such as benzene or cyclohexane, the polystyryl-lithium chain ends tend to exist as tightly associated ion pairs. These pairs can further aggregate into dimeric or higher-order structures. researchgate.net Propagation is believed to occur primarily through the small fraction of non-associated, monomeric ion pairs, resulting in complex, fractional kinetic orders (e.g., half-order with respect to active chain ends for styrene) and a relatively slow rate of polymerization. researchgate.net
Polar Aprotic Solvents: In polar aprotic solvents like tetrahydrofuran (THF), the solvent molecules effectively solvate the cation (e.g., Li⁺), breaking up aggregates and separating the ion pair. acs.org This creates solvent-separated ion pairs and free ions, both of which are much more reactive than the contact ion pairs dominant in nonpolar media. Consequently, the rate of polymerization is dramatically increased, and the reaction kinetics are often simplified to first order with respect to monomer and initiator concentrations. acs.org
Table 2: Influence of Solvent and Catalyst on Anionic Polymerization of this compound
| Condition | Effect on Reaction Pathway | Rationale |
|---|---|---|
| Nonpolar Solvent (e.g., Benzene) | Slower polymerization rate; complex kinetics (e.g., fractional order). | Propagating chain ends exist as aggregated, less reactive contact ion pairs. researchgate.net |
| Polar Aprotic Solvent (e.g., THF) | Rapid polymerization rate; simpler first-order kinetics. | Solvent solvates the counter-ion, creating highly reactive solvent-separated ion pairs and free anions. acs.org |
| Addition of Strong Lewis Base (e.g., t-BuP₄) | Dramatically increased polymerization rate. | The base complexes the counter-ion, generating a highly reactive "naked" carbanion that propagates much faster. nih.gov |
Polymer Science and Engineering with 3 Ethenylbenzonitrile Monomers
Homopolymerization and Copolymerization of 3-Ethenylbenzonitrile
This compound, also known as 3-vinylbenzonitrile, is structurally similar to styrene but features an electron-withdrawing nitrile group on the phenyl ring. This structure allows it to undergo free-radical polymerization to form poly(this compound). The polymerization proceeds via the vinyl group, resulting in a polymer with pendant benzonitrile (B105546) groups.
In copolymerization, this compound can be combined with other vinyl monomers to create polymers with tailored properties. The composition of the resulting copolymer is dictated by the initial monomer feed ratio and the reactivity ratios (r1 and r2) of the comonomers. youtube.com The copolymer equation describes the relationship between the monomer feed composition and the instantaneous copolymer composition. youtube.com
The reactivity ratios, r1 (k11/k12) and r2 (k22/k21), represent the preference of a propagating radical chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. youtube.com While specific, experimentally determined reactivity ratios for this compound with various comonomers are not widely reported in the literature, its behavior can be predicted based on its structure. The presence of both a phenyl ring and a polar nitrile group suggests its reactivity will be influenced by both resonance stabilization and electronic effects. tue.nl For instance, in a copolymerization with styrene, the electronic differences introduced by the nitrile group would likely lead to a non-ideal copolymerization (where r1r2 ≠ 1), potentially favoring the formation of a statistical or alternating copolymer depending on the comonomer partner. uomustansiriyah.edu.iq
Controlled Polymerization Techniques for Ethenylbenzonitrile-Based Systems
To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled/living radical polymerization (CLRP) methods are employed. sigmaaldrich.com These techniques are applicable to a wide range of vinyl monomers, including styrenics and those containing nitrile functionalities like acrylonitrile, suggesting their suitability for this compound. cmu.eduthescipub.com The most prominent CLRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP) : This method uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the propagating polymer chains. chemrxiv.org For a styrenic monomer like this compound, an ATRP system would typically involve an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) and a copper(I) halide catalyst complexed with a nitrogen-based ligand (e.g., 2,2'-bipyridine). cmu.eduresearchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a versatile CLRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. ethz.chcmu.edu The choice of RAFT agent is critical and depends on the monomer class. sigmaaldrich.com For this compound, dithiobenzoates or trithiocarbonates would be suitable CTAs, similar to those used for styrene and acrylonitrile polymerizations. cmu.eduresearchgate.net This technique is highly tolerant of various functional groups, making it ideal for monomers like this compound. nih.gov
Precision Control of Molecular Weight and Dispersity
A key advantage of CLRP techniques is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, quantified by the dispersity (Đ = Mw/Mn). rsc.orgnih.govnih.gov In a controlled polymerization, initiation is rapid, and all chains grow simultaneously. This leads to a linear increase in molecular weight with monomer conversion. cmu.edu The final molecular weight is predetermined by the initial ratio of monomer to initiator concentration ([M]/[I]). cmu.edu
These methods typically yield polymers with very low dispersity values, often below 1.2, indicating a high degree of uniformity among the polymer chains. nsf.gov This level of control is crucial for creating well-defined polymer architectures and for applications where uniform properties are essential.
| Target Degree of Polymerization ([M]/[I]) | Theoretical Molecular Weight (g/mol) | Typical Experimental Molecular Weight (g/mol) | Typical Dispersity (Đ) |
|---|---|---|---|
| 50 | 6,458 | ~6,400 | <1.20 |
| 100 | 12,916 | ~12,800 | <1.15 |
| 200 | 25,832 | ~25,500 | <1.10 |
Structure-Reactivity Relationships in Ethenylbenzonitrile Polymerization
The reactivity of a vinyl monomer is governed by the electronic and steric properties of its substituents, which affect the stability of the propagating radical and the electron density of the double bond. tue.nlresearchgate.net this compound possesses a vinyl group attached to a benzene (B151609) ring, conferring resonance stabilization to the propagating radical, similar to styrene. However, it also contains a nitrile group (-C≡N) in the meta position.
The nitrile group is strongly electron-withdrawing. wikipedia.org Its placement at the meta position influences the electron density of the vinyl group primarily through an inductive effect. This electronic modification distinguishes this compound from styrene, affecting its reactivity ratios in copolymerizations and its propagation rate constant in homopolymerization. cmu.edu
Steric and Electronic Effects of Substituents on Polymer Characteristics
The characteristics of the final polymer are directly influenced by the steric and electronic nature of the monomer's substituents. nih.govmdpi.com
Electronic Effects : The electron-withdrawing nitrile group imparts significant polarity to the benzonitrile pendant group in the resulting polymer. This increases the polymer's glass transition temperature (Tg) compared to polystyrene due to stronger dipole-dipole interactions between chains. The polarity also affects the polymer's solubility, making it soluble in more polar organic solvents.
Steric Effects : The benzonitrile group is bulkier than the simple nitrile group of acrylonitrile but comparable in size to the phenyl group of styrene. This steric hindrance influences the chain propagation kinetics and the final conformation of the polymer chains. The rigidity of the benzene ring and the linear nature of the nitrile group contribute to a relatively stiff polymer backbone. wikipedia.org
Post-Polymerization Modification Strategies for Ethenylbenzonitrile Polymers
The pendant nitrile groups in poly(this compound) are versatile chemical handles for post-polymerization modification, allowing for the transformation of the homopolymer into a wide range of functional materials. utexas.eduwiley-vch.de This approach is advantageous as it allows for the synthesis of various functional polymers from a single, well-defined parent polymer, preserving the degree of polymerization and low dispersity achieved through CLRP. nih.gov Key reactions involving the nitrile group include hydrolysis, reduction, and cycloaddition. researchgate.net
| Reaction | Reagents | Resulting Functional Group | Change in Polymer Properties |
|---|---|---|---|
| Hydrolysis | Acid or base (e.g., H₂SO₄, NaOH) | Amide (-CONH₂) or Carboxylic Acid (-COOH) | Increases hydrophilicity, introduces pH-responsiveness. |
| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Introduces positive charge (at low pH), provides sites for further conjugation. |
| Cycloaddition (e.g., with azides) | Sodium azide (NaN₃), Lewis acid | Tetrazole ring | Introduces acidic, coordinating heterocycle; increases nitrogen content. |
Investigation of Polymer Architectures and Morphologies
Controlled polymerization techniques enable the synthesis of complex polymer architectures beyond simple linear chains. magtech.com.cn Using a poly(this compound) chain synthesized via RAFT or ATRP as a macroinitiator, block copolymers can be readily prepared. nih.gov For example, chain extension with a nonpolar monomer like styrene would result in a poly(this compound)-block-polystyrene copolymer.
The morphology of such block copolymers is driven by the chemical incompatibility between the constituent blocks, leading to microphase separation. researchgate.net Given the high polarity of the benzonitrile group, the poly(this compound) block is expected to be immiscible with nonpolar blocks like polystyrene or polybutadiene. This immiscibility would drive self-assembly into well-ordered nanostructures such as lamellae, cylinders, or spheres, with the specific morphology depending on the relative volume fractions of the blocks. rsc.org These structured materials have potential applications in fields ranging from nanotechnology to advanced separations.
Catalysis in 3 Ethenylbenzonitrile Research
Catalytic Systems for the Synthesis of 3-Ethenylbenzonitrile Derivatives
The synthesis of this compound and its substituted analogs relies heavily on catalytic carbon-carbon bond-forming reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, and they play a crucial role in the synthesis of vinylarenes like this compound. jocpr.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a palladium catalyst. jocpr.comresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
The Suzuki-Miyaura coupling, which pairs an aryl or vinyl boronic acid with an aryl or vinyl halide, is a widely used method. jocpr.com For the synthesis of this compound, this could involve the reaction of 3-bromobenzonitrile (B1265711) with a vinylboronic acid derivative. The choice of palladium precursor (e.g., palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)) and ligands (e.g., phosphines) is critical for achieving high yields and selectivity. mdpi.comyoutube.com
Another key method is the Heck reaction, which directly couples an aryl halide with an alkene. jocpr.com This reaction can be used to synthesize this compound derivatives by reacting a substituted 3-halobenzonitrile with ethylene (B1197577). The efficiency of these reactions is highly dependent on the catalyst system, including the palladium source, ligands, base, and solvent. mdpi.com
The table below summarizes representative palladium-catalyzed systems used for reactions analogous to the synthesis of ethenylbenzonitrile derivatives.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Palladium Catalyst System | Base | Product Type |
| Suzuki Coupling | Aryl Bromide/Chloride | Phenylboronic Acid | Starch-based Pd(II) catalyst | K₂CO₃ | Biaryl Compound |
| Heck Coupling | Aryl Bromide | Styrene Derivatives | Pd/G (Graphene supported Palladium) | K₂CO₃ | Substituted Styrene |
| Heck Coupling | 3-Bromoquinolin-2(1H)-one | Ethyl Acrylate | Pd(PPh₃)₄ | Triethylamine | Vinylated Quinolinone |
| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | PdCl₂(PCy₃)₂ | TBAF·3H₂O | Aryl Alkynyl Compound |
This table illustrates common palladium-catalyzed cross-coupling reactions and typical components, which are foundational for the synthesis of complex molecules including this compound derivatives. mdpi.com
The Wittig reaction, which utilizes phosphonium (B103445) ylides, is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds (aldehydes and ketones). organic-chemistry.orglibretexts.org This reaction is particularly valuable because it forms the carbon-carbon double bond in a specific location, avoiding the formation of isomeric mixtures that can occur in other elimination reactions. libretexts.org The driving force for the reaction is the formation of a highly stable triphenylphosphine (B44618) oxide byproduct. chem-station.com
In the context of this compound synthesis, the Wittig reaction provides a direct route from 3-formylbenzonitrile. The process involves two main stages:
Ylide Formation : A phosphonium salt, typically methyltriphenylphosphonium (B96628) bromide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the corresponding phosphonium ylide (a Wittig reagent). libretexts.org
Olefination : The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3-formylbenzonitrile. This leads to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (this compound) and triphenylphosphine oxide. organic-chemistry.orgchem-station.com
The reactivity of the ylide influences the stereochemistry of the resulting alkene. Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, typically favor the formation of (Z)-alkenes if the aldehyde is substituted. organic-chemistry.org
| Carbonyl Compound | Phosphonium Ylide | Alkene Product | Byproduct |
| Aldehyde (R-CHO) | Ph₃P=CHR' | Alkene (R-CH=CHR') | Triphenylphosphine oxide |
| Ketone (R₂C=O) | Ph₃P=CHR' | Alkene (R₂C=CHR') | Triphenylphosphine oxide |
| 3-Formylbenzonitrile | Ph₃P=CH₂ | This compound | Triphenylphosphine oxide |
This table outlines the general transformation in a Wittig reaction and its specific application for synthesizing this compound.
Catalysts for the Polymerization of Ethenylbenzonitrile Monomers
The polymerization of the ethenyl (vinyl) group in this compound allows for the creation of polymers with nitrile functionalities. The polar nature of the nitrile group presents unique challenges and opportunities for catalysis, particularly in coordination polymerization.
Ring-Opening Polymerization (ROP) is a primary method for polymerizing cyclic monomers like lactones, lactides, and other cyclic esters. ibm.com Organocatalysis has emerged as a powerful, metal-free alternative for mediating these reactions. researchgate.net Catalysts such as N-heterocyclic carbenes (NHCs), phosphines, and bifunctional acid-base systems (e.g., thiourea-amines) have been shown to be highly effective. ibm.comresearchgate.net
However, this compound is a vinyl monomer, not a cyclic ester, and therefore does not typically undergo Ring-Opening Polymerization. The polymerization of vinyl monomers proceeds through the opening of the carbon-carbon double bond. While organocatalysis is a burgeoning field, its application to the vinyl polymerization of polar monomers like ethenylbenzonitrile is less common than radical or transition-metal-catalyzed methods. Zwitterionic polymerization, sometimes initiated by organocatalysts, can be a potential route for certain vinyl monomers, but this remains a specialized area of research. rsc.org
The coordination polymerization of vinyl monomers using transition metal catalysts is a major industrial process, famously used for producing polyethylene (B3416737) and polypropylene. mdpi.com However, the polymerization of polar vinyl monomers, such as those containing a nitrile group, is notoriously difficult for traditional early transition metal catalysts (e.g., Ziegler-Natta, metallocenes) because the polar group can coordinate to and deactivate the oxophilic metal center. acs.orgnsf.gov
Late transition metals, particularly nickel (Ni) and palladium (Pd), have shown much greater tolerance to polar functional groups. researchgate.net Catalyst systems based on α-diimine ligands have been extensively studied for the copolymerization of ethylene with polar monomers. acs.org These catalysts can produce a variety of polymer architectures, from linear to highly branched, by controlling a process known as "chain-walking". acs.org
Key challenges in the polymerization of monomers like this compound include:
Catalyst Poisoning : The lone pair of electrons on the nitrogen atom of the nitrile group can bind strongly to the metal center, inhibiting monomer coordination and insertion.
Chain Transfer : The presence of the polar group can promote undesirable chain transfer reactions, leading to low molecular weight polymers. researchgate.net
Binuclear late transition metal catalysts, where two active metal centers are held in close proximity, have been developed to enhance catalytic activity and produce polymers with higher molecular weights compared to their mononuclear analogs. e3s-conferences.org
| Catalyst Type | Metal Center | Typical Ligand | Key Features |
| Ziegler-Natta | Ti, Cr | - | High activity for non-polar olefins; prone to poisoning by polar groups. mdpi.com |
| Metallocene | Zr, Hf | Cyclopentadienyl | Well-defined active sites; poor tolerance for polar monomers. hhu.de |
| Late Transition Metal | Ni, Pd | α-Diimine, Salicylaldimine | High tolerance for polar functional groups; can produce branched polymers. acs.orge3s-conferences.org |
| Heterotrinuclear | Ti₂Ni | Phenoxy-imine | Potential for synergistic effects between different metal centers. lidsen.com |
This table compares different classes of transition metal catalysts for olefin polymerization, highlighting their suitability for polar monomers like this compound.
Design Principles and Optimization of Catalysts in Ethenylbenzonitrile Chemistry
The rational design and optimization of catalysts are crucial for advancing the chemistry of this compound, both in its synthesis and polymerization. This involves a synergistic combination of experimental screening and computational modeling to understand reaction mechanisms and structure-activity relationships. ibs.re.krkaist.ac.kr
For Synthesis (Cross-Coupling): The performance of palladium catalysts is highly dependent on the ligand environment. Key design principles involve tuning the steric and electronic properties of the ligands (often phosphines or N-heterocyclic carbenes) to:
Promote Oxidative Addition : Electron-rich and sterically bulky ligands can facilitate the initial insertion of the palladium center into the carbon-halogen bond.
Stabilize the Active Species : The ligand must stabilize the low-valent palladium(0) state to ensure a long catalyst lifetime.
Facilitate Reductive Elimination : The final product-forming step can be accelerated by ligands that are not overly bulky, allowing the two organic fragments to come together. nih.gov Computational chemistry is increasingly used to model catalytic cycles, predict transition state energies, and guide the development of more efficient ligands. ibs.re.kr
For Polymerization: Designing transition metal catalysts for the polymerization of polar monomers like this compound focuses on mitigating the deactivating effect of the nitrile group. Key strategies include:
Steric Shielding : Introducing bulky substituents on the ligand framework can physically block the nitrile group from coordinating to the metal's active site, allowing the vinyl group to bind and insert. This is a core principle behind the success of many α-diimine catalysts. acs.org
Electronic Tuning : Modifying the electronic properties of the ligand can make the metal center less Lewis acidic, thereby reducing its affinity for the nitrile group's lone pair.
Bimetallic Systems : Utilizing two metal centers can create cooperative effects, where one center might temporarily interact with the polar group while the other remains active for polymerization. e3s-conferences.orglidsen.com
Optimization often involves creating a library of catalysts with systematic variations in ligand structure and then screening them under different reaction conditions (temperature, pressure, co-catalyst) to identify the system that provides the best balance of activity, polymer molecular weight, and incorporation of the polar monomer. nih.gov
Single-Atom Catalysts and Their Potential
Single-atom catalysts (SACs) represent the theoretical limit in catalyst design, consisting of individual metal atoms dispersed and stabilized on a support material. youtube.com This unique structure ensures maximum atom utilization, bridging the gap between homogeneous catalysts with their well-defined active sites and heterogeneous catalysts known for their stability and ease of separation. youtube.comuwo.ca The isolated nature of the metal atoms in SACs provides a uniform chemical environment for catalytic reactions, which can lead to exceptional activity and selectivity. uwo.ca
The potential of SACs in this compound research is significant, primarily due to their high efficiency and selectivity. youtube.commdpi.com While specific applications for this compound are still an emerging area of research, the established capabilities of SACs in various chemical transformations suggest promising avenues. SACs have demonstrated remarkable performance in hydrogenation, oxidation, and carbon-carbon coupling reactions, all of which are relevant to the functional groups present in this compound. mdpi.com For instance, the precise active sites of SACs could potentially be tailored to selectively hydrogenate the ethenyl group without affecting the nitrile moiety, or vice versa. The interaction between the single metal atom and the support material can also influence electronic properties, further enhancing catalytic activity and selectivity. youtube.com The development of stable SACs is a key challenge, but new preparation techniques and support materials are continually advancing the field, making their application in complex molecule synthesis increasingly feasible. uwo.camdpi.com
| Feature of SACs | Description | Potential Application for this compound |
|---|---|---|
| Maximum Atomic Utilization | Every metal atom is an active catalytic site, maximizing the use of often precious metals. youtube.commdpi.com | Cost-effective synthesis and modification of this compound derivatives using minimal amounts of noble metals like palladium or platinum. |
| High Selectivity | Uniform, well-defined active sites allow for precise control over reaction pathways. youtube.com | Selective hydrogenation of the ethenyl group while preserving the nitrile group, or selective reduction of the nitrile. |
| Tunable Electronic Properties | The interaction between the single atom and the support material can be modified to enhance catalytic performance. youtube.com | Fine-tuning catalyst activity for specific C-C or C-N bond formations involving the ethenyl or nitrile functional groups. |
| Bridging Homogeneous & Heterogeneous Catalysis | Combines the well-defined active sites of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts. uwo.ca | Development of robust and reusable catalytic systems for the continuous-flow production of this compound-based polymers or fine chemicals. |
Heterogeneous and Homogeneous Catalysis
Catalysis is broadly categorized into two main types: heterogeneous and homogeneous, distinguished by the phase of the catalyst relative to the reactants.
Heterogeneous Catalysis involves a catalyst that exists in a different phase from the reactants. uwo.ca Typically, a solid catalyst is used in a liquid or gas-phase reaction. A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org In research relevant to this compound, heterogeneous catalysis has been effectively used for the hydrogenation of nitriles. For example, the selective hydrogenation of benzonitrile (B105546) to benzylamine (B48309) has been achieved with high conversion and selectivity using supported palladium catalysts under mild conditions. researchgate.net Similarly, Raney cobalt has been employed as a heterogeneous catalyst for the complete conversion of nitriles to primary amines. researchgate.net These examples highlight the potential for using solid catalysts to selectively transform the nitrile group in this compound.
Homogeneous Catalysis occurs when the catalyst is in the same phase as the reactants, most commonly dissolved in the same solvent. matthey.com This ensures excellent contact between the catalyst and the substrate, often leading to high reaction rates and selectivity under mild conditions. Homogeneous catalysts, such as palladium-phosphine complexes, are instrumental in cross-coupling reactions like the Heck reaction, which are used to form carbon-carbon bonds. Such catalytic systems could be employed in reactions involving the vinyl group of this compound for the synthesis of more complex molecular structures.
| Aspect | Heterogeneous Catalysis | Homogeneous Catalysis |
|---|---|---|
| Phase | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants). uwo.ca | Catalyst is in the same phase as reactants (e.g., dissolved in the same solvent). matthey.com |
| Separation | Generally easy (e.g., filtration). rsc.org | Often difficult, may require extraction or chromatography. |
| Catalyst Recycling | Typically straightforward. rsc.org | Can be challenging and costly. |
| Activity/Selectivity | Can be very high, but active sites may be less defined. | Often exhibits high activity and selectivity due to well-defined active sites. matthey.com |
| Reaction Conditions | May require higher temperatures and pressures. | Often effective under mild conditions. |
| Example Application for this compound | Selective hydrogenation of the nitrile group using a solid Pd/C or Raney cobalt catalyst. researchgate.net | Palladium-catalyzed cross-coupling reactions at the ethenyl group. |
Chemo- and Regioselective Catalysis in Complex Ethenylbenzonitrile Transformations
The presence of multiple reactive sites in this compound makes selectivity a critical challenge in its chemical transformations. Catalysis plays a pivotal role in controlling both chemoselectivity and regioselectivity.
Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of other, different functional groups. study.comstudy.com this compound possesses two primary functional groups: the ethenyl (vinyl) group and the nitrile group. A chemoselective catalyst can target one of these groups while leaving the other intact. For example, a catalytic system could be designed for the selective reduction of the nitrile to an amine without hydrogenating the ethenyl double bond. Conversely, reactions like epoxidation or dihydroxylation could be directed specifically to the ethenyl group, preserving the nitrile functionality for subsequent transformations.
Regioselectivity describes the preference of a chemical reaction to form a bond at one specific position over other possible positions. study.comstudy.com This is particularly relevant for addition reactions across the ethenyl group of this compound. For instance, in a hydroboration-oxidation reaction, the hydroxyl group can be added to either the carbon atom adjacent to the aromatic ring (the α-carbon) or the terminal carbon atom (the β-carbon). A regioselective catalyst, such as a rhodium(I)-NHC complex used in the hydroboration of other styrenes, can direct the formation of one regioisomer over the other. acs.org Similarly, in coupling reactions involving the aromatic ring, regioselectivity determines which position on the ring is functionalized. For example, studies on the alkynylation of 2,4-dichloroquinoline (B42001) have shown that palladium catalysts can direct the reaction to occur selectively at the C-2 position due to the electronic influence of the nitrogen atom. nih.gov This principle of catalyst-controlled regioselectivity is crucial for synthesizing specific isomers of substituted ethenylbenzonitriles.
| Selectivity Type | Definition | Potential Transformation of this compound | Potential Product |
|---|---|---|---|
| Chemoselectivity | Preferential reaction of one functional group over another. study.com | Catalytic hydrogenation targeting only the nitrile group. | 3-Ethenylbenzylamine |
| Catalytic oxidation targeting only the ethenyl group. | 3-(Oxiran-2-yl)benzonitrile | ||
| Regioselectivity | Preferential bond formation at one position over other possible positions. study.com | Anti-Markovnikov hydrobromination of the ethenyl group. | 3-(2-Bromoethyl)benzonitrile |
| Markovnikov hydration of the ethenyl group. | 3-(1-Hydroxyethyl)benzonitrile |
Advanced Material Applications Derived from 3 Ethenylbenzonitrile
Design and Synthesis of Ethenylbenzonitrile-Based Functional Materials
The synthesis of functional materials from 3-ethenylbenzonitrile leverages its reactive vinyl group for polymerization and its nitrile group to impart specific chemical and physical properties. copoldb.jp Modern synthetic strategies, such as controlled radical polymerization (CRP), allow for the precise design of polymer architectures, including block copolymers and star polymers, enabling the fine-tuning of material properties for targeted applications. cmu.edu
The development of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), is a significant area of research. gla.ac.uk A key strategy in designing efficient emitters, including those capable of Thermally Activated Delayed Fluorescence (TADF), involves creating molecules with distinct electron-donating and electron-accepting sections. gla.ac.ukrsc.org The benzonitrile (B105546) moiety serves as an effective electron-acceptor. When incorporated into a larger conjugated system, it can facilitate the charge transfer processes necessary for light emission. osti.gov
The cyanostyryl group, which is structurally analogous to ethenylbenzonitrile, is a known component in fluorescent brighteners. knowde.com By polymerizing or copolymerizing this compound, it is possible to create macromolecules with pendant cyanophenyl groups. These polymers can be designed to have specific photoluminescent properties, acting as blue fluorescent emitters or as hosts for other emissive dopants in OLED devices. nih.gov The goal is to produce materials that can efficiently convert electrical energy into light, with applications in displays and solid-state lighting. gla.ac.ukresearchgate.net
Table 1: Potential Optoelectronic Properties of this compound Derivatives
| Property | Description | Relevance to this compound |
|---|---|---|
| Fluorescence | Emission of light by a substance that has absorbed light or other electromagnetic radiation. | The cyanostyryl structure inherent to the monomer is a known fluorophore. knowde.com |
| Electron-Accepting Moiety | A part of a molecule that readily accepts electrons. | The benzonitrile group acts as an electron acceptor, crucial for creating donor-acceptor systems in TADF emitters. rsc.orgosti.gov |
| Polymerizable Group | A functional group that allows the molecule to form long chains (polymers). | The ethenyl (vinyl) group allows for incorporation into polymer backbones, creating stable, film-forming materials. copoldb.jp |
| TADF Potential | The potential for a material to utilize triplet excitons for light emission through reverse intersystem crossing, enhancing OLED efficiency. | By combining with suitable donor monomers, polymers of this compound could be designed as TADF materials. gla.ac.uknih.gov |
This compound is a monomer that can undergo polymerization to form poly(this compound) or be copolymerized with other monomers to create a wide range of functional polymers. copoldb.jp The properties of the resulting polymer are heavily influenced by the presence of the nitrile group.
Mechanical Properties: The polarity of the nitrile group leads to strong dipole-dipole interactions between polymer chains. These intermolecular forces can increase the material's stiffness, tensile strength, and glass transition temperature compared to non-polar analogues like polystyrene. wiley.compsu.edu By copolymerizing this compound with other monomers, such as those that impart flexibility, the mechanical properties can be precisely tailored to create materials ranging from rigid plastics to elastomers. byjus.com
Electronic Properties: The nitrile group's electron-withdrawing nature significantly influences the polymer's electronic characteristics. nih.gov Polymers containing this group can exhibit high dielectric constants and low dielectric loss, making them suitable for use as polymer nanodielectrics in capacitors and other microelectronic devices. researchgate.net Furthermore, incorporating this monomer into conjugated polymer backbones can modulate the material's conductivity, a key factor in the development of organic semiconductors. nih.gov
The unique chemical properties of this compound-based polymers make them candidates for applications in chemical sensing. semanticscholar.org One promising approach is the creation of Molecularly Imprinted Polymers (MIPs). frontiersin.org In this technique, a polymer network is formed around a target analyte, which is later removed to leave behind a cavity that is specifically shaped to recognize and bind that analyte. A polymer matrix derived from this compound could provide a rigid structure with specific polar interactions (via the nitrile group) to enhance the selectivity and sensitivity of the sensor. frontiersin.org
These sensors can be designed to produce a detectable signal, either electrical or optical, upon binding with the target molecule. nih.govmdpi.com For example, the binding of an analyte could alter the capacitance or fluorescence of the polymer, allowing for real-time environmental monitoring of pollutants like endocrine disruptors or other toxic chemicals. frontiersin.orgnih.gov
Elucidation of Structure-Property Relationships in Ethenylbenzonitrile Materials
The macroscopic properties of materials derived from ethenylbenzonitrile are directly linked to the specific arrangement of atoms within the monomer unit. solubilityofthings.com Isomerism, therefore, plays a critical role in determining the final performance of these materials.
Positional Isomerism: Positional isomers have the same molecular formula but differ in the position of functional groups on a carbon skeleton. solubilityofthings.com In the case of ethenylbenzonitrile, the nitrile group can be in the ortho (2-), meta (3-), or para (4-) position relative to the ethenyl group. This seemingly small change has a profound impact on the molecule's electronic structure and shape, which in turn affects the properties of the resulting polymers.
For instance, comparing this compound to its isomer 4-ethenylbenzonitrile reveals significant differences. In the 4-isomer, the electron-withdrawing nitrile group is in direct conjugation with the ethenyl group, creating a more polarized and linear molecular structure. In the 3-isomer, this direct conjugation is absent, leading to a "kinked" structure.
This difference in geometry influences how the polymer chains pack together. Polymers from the 4-isomer are more likely to be linear and pack efficiently, potentially leading to higher crystallinity, melting points, and tensile strength. rsc.org Conversely, the inherent bend in the 3-isomer's structure would disrupt regular chain packing, resulting in a more amorphous polymer with a lower glass transition temperature and different solubility characteristics. rsc.org
Table 2: Comparison of this compound and 4-Ethenylbenzonitrile Isomers
| Property | This compound | 4-Ethenylbenzonitrile | Significance of Difference |
|---|---|---|---|
| IUPAC Name | This compound copoldb.jp | 4-ethenylbenzonitrile nih.gov | The number indicates the position of the ethenyl group relative to the nitrile group. |
| Molecular Formula | C₉H₇N copoldb.jp | C₉H₇N nih.gov | Identical formula, confirming they are isomers. |
| Molecular Geometry | Asymmetric, "kinked" | More linear and symmetric | Affects polymer chain packing, crystallinity, and mechanical properties. rsc.org |
| Electronic Structure | Nitrile group is not in direct conjugation with the vinyl group. | Electron-withdrawing nitrile group is in direct conjugation (para-position), influencing vinyl group reactivity. | Impacts polymerization kinetics and the electronic properties of the resulting polymer. |
| Expected Polymer Properties | Likely amorphous, lower Tg, good solubility in a range of solvents. | Potentially semi-crystalline, higher Tg, higher mechanical strength. rsc.org | The choice of isomer is a key design parameter for tailoring bulk material properties. |
Stereochemical Isomerism: Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. gacariyalur.ac.in While the this compound monomer itself is achiral, its polymerization creates a chiral center at the carbon atom on the polymer backbone to which the cyanophenyl group is attached. The spatial arrangement of these repeating units is known as tacticity.
Atactic: The cyanophenyl groups are arranged randomly along the chain.
Isotactic: All cyanophenyl groups are on the same side of the polymer chain.
Syndiotactic: The cyanophenyl groups alternate sides along the chain.
Control over the stereochemistry during polymerization (a stereoselective reaction) is crucial because it dictates the polymer's ability to crystallize. researchgate.net Isotactic and syndiotactic polymers have regular structures that can pack into ordered crystalline lattices, resulting in materials that are typically stronger, more rigid, and have higher melting points. Atactic polymers are amorphous and are generally softer and more soluble. Therefore, controlling the stereochemistry provides a powerful tool to manipulate the bulk physical properties of poly(this compound). libretexts.org
Fabrication of Novel Architectures and Hybrid Composite Materials
Beyond simple homopolymers, this compound is a building block for more complex material architectures and hybrid composites. cam.ac.uk These advanced materials are designed to combine the properties of different components to achieve performance that is not possible with a single material. purdue.edu
Polymers derived from this compound can serve as the matrix in a composite material. stmjournals.com This polymer matrix binds together reinforcing elements, such as carbon fibers, glass fibers, or inorganic nanoparticles. plasticsengineering.orgijmerr.com The properties of the resulting hybrid composite depend on both the polymer matrix and the reinforcement:
The Polymer Matrix: The poly(this compound)-based matrix provides thermal stability, chemical resistance, and adhesion, properties endowed by the polar nitrile groups.
The Reinforcement: The reinforcing phase provides mechanical strength, stiffness, and potentially other functionalities like electrical conductivity. ijstr.org
Fabrication techniques like co-curing 3D printed structures with pre-impregnated fibers or developing porous scaffolds through freeze-drying are pushing the boundaries of material design. cam.ac.ukplasticsengineering.org By using a functional monomer like this compound, it is possible to create novel architectures such as:
Hierarchical Composites: Materials with structures organized on multiple length scales, mimicking natural materials like bone. cam.ac.uk
Functional Coatings: Thin polymer layers that provide surfaces with specific properties like wear resistance or tailored electronic characteristics. cam.ac.uk
Porous Frameworks: High-surface-area materials synthesized for applications in catalysis or energy storage. wuttkescience.com
This approach allows for the creation of lightweight, high-performance materials where mechanical, thermal, and electronic properties are engineered for demanding applications in aerospace, automotive, and electronics industries. purdue.eduplasticsengineering.org
Theoretical and Computational Chemistry of 3 Ethenylbenzonitrile Systems
Quantum Chemical Investigations of 3-Ethenylbenzonitrile
Quantum chemical investigations are fundamental to understanding the behavior of molecules at the electronic level. pressbooks.pub These methods solve, or approximate the solution to, the Schrödinger equation for a given molecular structure. hokudai.ac.jp For this compound, such studies would reveal critical information about its stability, electronic properties, and spectroscopic characteristics.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods. wikipedia.orgimperial.ac.uk Ab initio methods, Latin for "from the beginning," derive information by solving the Schrödinger equation without using experimental data, relying only on fundamental physical constants. infn.it Hartree-Fock (HF) theory is a foundational ab initio method, though more advanced correlated methods are often required for higher accuracy. numberanalytics.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which is a function of only three spatial coordinates. baranlab.org This approach significantly reduces computational cost while often providing high accuracy, making it a popular choice in computational chemistry. wikipedia.org Functionals like B3LYP, which is a hybrid functional, are widely used in the chemistry community. DFT calculations are essential for predicting the geometries and properties of molecules, including those containing complex organic structures or transition metals. cityu.edu.hk
While extensive research utilizes these methods for a vast range of molecules, specific, publicly accessible ab initio or DFT calculation results detailing the optimized geometry or electronic properties exclusively for this compound are not readily found in comprehensive studies. A quantum-chemical calculation for m-cyanostyrene (an alternative name for this compound) using an ab initio method has been mentioned in the literature, but detailed data from such a study is not widely available. sfvstu.ru Therefore, the following sections describe the principles of analysis that would be applied to the data generated from such calculations.
Electronic Structure and Bonding Analysis
The electronic structure of an atom or molecule dictates its chemical and physical properties. It describes the arrangement of electrons in orbitals and their corresponding energy levels. savemyexams.comcanterbury.ac.nz For this compound, the electronic structure is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring, the π-bond of the ethenyl (vinyl) group, and the electron-withdrawing cyano (-C≡N) group.
A bonding analysis based on DFT or ab initio calculations would provide a detailed picture of how electrons are distributed. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hybridization, and delocalization of electrons. In this compound, one would expect significant π-conjugation extending from the vinyl group across the benzene ring. The strongly electronegative nitrile group would act as a π-acceptor and σ-withdrawing group, influencing the electron density distribution across the entire molecule and affecting its chemical reactivity and spectroscopic properties. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy and localization of these frontier orbitals determine the molecule's reactivity towards electrophiles and nucleophiles and its behavior in photochemical processes.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. libretexts.org While quantum methods describe electronic detail, molecular modeling often employs classical mechanics (force fields) to study larger systems or longer timescales, which is the basis of molecular dynamics. wustl.edu
Molecular dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion. wustl.eduepa.gov This method provides a "movie" at the atomic level, revealing information about the conformational dynamics and thermodynamic properties of a system. epa.gov It is a powerful tool for understanding how molecules move, fold, and interact. epa.govrub.de Although MD simulations are more commonly applied to large biomolecules or materials, they can also be used to study the dynamics and intermolecular interactions of smaller organic molecules in various environments. nih.govmdpi.com
Conformational Analysis and Intermolecular Interactions
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. numberanalytics.comlibretexts.org For flexible molecules, identifying the most stable conformers is key to understanding their properties. This compound has rotational freedom primarily around the single bond connecting the vinyl group to the benzene ring.
A computational conformational analysis would involve scanning the potential energy surface by systematically rotating this bond. Quantum chemical methods like DFT would be used to calculate the energy of each conformation, allowing for the identification of energy minima (stable conformers) and the energy barriers between them. google.com The most stable conformation is likely to be planar, maximizing the π-conjugation between the vinyl group and the aromatic ring. However, steric hindrance could lead to non-planar, higher-energy conformers.
The study of intermolecular interactions is critical for understanding the behavior of this compound in condensed phases (liquids and solids). chemrxiv.org MD simulations can model how molecules of this compound would interact with each other and with solvent molecules. These interactions would be governed by van der Waals forces and electrostatic interactions, with the polar nitrile group playing a significant role in directing dipole-dipole interactions.
Computational Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, often providing insights that are difficult to obtain experimentally. rsc.orgnih.govnih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. beilstein-journals.org
Transition State Characterization and Energy Landscapes
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. arxiv.org Identifying the geometry and energy of the transition state is crucial for calculating the activation energy, which determines the reaction rate. chemrxiv.org Computational methods can locate transition states on the potential energy surface, which correspond to saddle points connecting reactants and products. arxiv.orgdoi.org
The complete potential energy surface, which maps the potential energy for all possible arrangements of the atoms, is often referred to as the energy landscape. canterbury.ac.nz Analyzing this landscape helps in understanding reaction mechanisms by revealing local minima (reactants, products, intermediates) and the transition states that connect them. doi.org Visualizing the energy landscape, for instance through disconnectivity graphs, can clarify complex reaction networks. doi.org
Synergy between Theoretical Predictions and Experimental Observations
The study of this compound, like many complex organic molecules, benefits immensely from the powerful synergy between theoretical computational models and empirical experimental methods. This collaborative approach allows for a deeper and more comprehensive understanding of the molecule's structure, properties, and behavior than either methodology could achieve alone. Theoretical chemistry provides predictive insights into molecular characteristics, while experimental observations serve to validate, refine, and sometimes challenge these theoretical models. quora.com
Theoretical values are derived from models built on assumptions, whereas experimental values represent direct measurements. quora.com Consequently, a perfect match between the two is rare. quora.com Discrepancies can arise from the inherent approximations in computational methods or from limitations and uncertainties in experimental measurements. quora.comresearchgate.net The process of reconciling these differences is iterative and often leads to more sophisticated models and a more accurate interpretation of experimental data.
Computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the properties of cyanostyrene systems, the class of compounds to which this compound belongs. rsc.orgresearchgate.netnih.gov These methods can calculate optimized molecular geometries, electronic structures, vibrational frequencies corresponding to infrared (IR) spectra, and the energies of electronic transitions observed in UV-visible absorption spectra. rsc.orgresearchgate.net For instance, DFT calculations using the B3LYP functional have been successfully employed to optimize the molecular geometries of complex cyanostyrene derivatives. rsc.orgresearchgate.net
These computational predictions are then rigorously compared against data from experimental techniques. researchgate.net Experimental methods such as single-crystal X-ray diffraction provide precise data on bond lengths and angles, serving as a benchmark for calculated geometries. Spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and UV-visible spectroscopy, offer direct experimental counterparts to theoretically predicted spectra. rsc.orgresearchgate.net For example, a study on pyrene (B120774) and triphenylamine (B166846) substituted cyanostyrene derivatives utilized DFT calculations to optimize molecular geometries and TD-DFT to compute vertical excitation energies, which were then correlated with experimental UV-vis and fluorescence spectroscopy results. rsc.org This comparison allows researchers to assign specific spectral features to particular molecular vibrations or electronic transitions, providing a detailed interpretation of the experimental data.
Interactive Table 1: Comparison of Theoretical and Experimental Data for a Cyanostyrene Derivative This table showcases representative data for a related cyanostyrene compound to illustrate the synergy between calculated and measured values.
| Property | Theoretical Method | Predicted Value | Experimental Technique | Measured Value |
|---|---|---|---|---|
| Molecular Geometry | DFT (B3LYP/6-31G(d)) | Planar Conformation researchgate.net | X-ray Diffraction | Planar structure in crystal |
| Vibrational Frequency | DFT (B3LYP) | C≡N stretch: ~2230 cm⁻¹ | FTIR Spectroscopy | C≡N stretch: ~2225 cm⁻¹ |
| UV-vis Absorption | TD-DFT (CAM-B3LYP) | λmax: ~350 nm rsc.org | UV-vis Spectroscopy | λmax: ~360 nm rsc.org |
| HOMO-LUMO Gap | DFT | 2.489 eV nih.gov | Cyclic Voltammetry | ~2.5 eV (estimated) |
This interplay is crucial; theoretical calculations can guide experimental design by predicting the outcomes of reactions or the properties of yet-to-be-synthesized molecules. Conversely, experimental results provide the essential real-world data needed to validate and improve the accuracy of theoretical models. scootle.edu.aukhanacademy.org
Application of Machine Learning and AI in Predicting Ethenylbenzonitrile Properties
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemical research, offering powerful, data-driven approaches to predict molecular properties with remarkable speed and accuracy. cecam.orgresearchgate.net These advanced computational methods are increasingly applied to compounds like this compound and its derivatives, circumventing the time and resource-intensive nature of traditional experimental property determination. arxiv.org The fundamental workflow involves training an ML model on a large dataset of known molecules and their properties; the model then learns the complex, non-linear relationships between a molecule's structure and its characteristics. researchgate.netarxiv.org
The prediction of molecular properties from chemical structure is a primary application of ML in chemistry. nih.gov For a molecule like this compound, the structure can be represented in a machine-readable format, such as a SMILES string (C=Cc1cccc(c1)C#N) or a molecular graph. cecam.orgcopoldb.jp This input is fed into a trained model to predict a wide range of characteristics, including physicochemical properties (e.g., boiling point, vapor pressure), reactivity, and biological activity. arxiv.orgarxiv.org
A particularly relevant application for this compound is the prediction of its interaction with enzymes. A study successfully used various ML models to predict the substrate scope of bacterial nitrilases, enzymes that catalyze the hydrolysis of nitrile compounds. nih.gov By combining experimental activity data with structural modeling and the physicochemical properties of ligands, the models could accurately predict whether a given nitrile would be a substrate for a particular enzyme. nih.gov This approach is highly valuable for applications in biocatalysis and drug discovery.
Several types of ML models are employed for these predictive tasks, each with its own strengths. cecam.orgchemrxiv.org Common architectures include logistic regression, random forests, gradient-boosted decision trees, and support vector machines (SVMs). nih.gov More recently, deep learning models like graph convolutional neural networks (GNNs) and transformers have become popular for their ability to learn directly from molecular graph structures. cecam.org
The table below summarizes the performance of different machine learning models in a task relevant to the nitrile functional group found in this compound—predicting enzyme substrate scope.
Interactive Table 2: Performance of Machine Learning Models in Predicting Nitrilase Substrate Scope Data sourced from a study on predicting the substrate scope of bacterial nitrilases, which process nitrile compounds. nih.gov
| Machine Learning Model | Average Accuracy | Average ROC (Area Under Curve) | Key Advantage |
|---|---|---|---|
| Logistic Regression | ~82% | 0.9 | Simple, interpretable model |
| Random Forest | ~82% | 0.9 | Robust, handles high-dimensional data well |
| Gradient-Boosted Decision Trees | ~82% | 0.9 | High predictive power |
| Support Vector Machines (SVM) | ~82% | 0.9 | Effective in high-dimensional spaces |
As shown, multiple models can achieve high accuracy, demonstrating the robustness of ML-based approaches. nih.gov The continued development of novel AI architectures and the curation of large, high-quality datasets promise to further accelerate the data-driven discovery and characterization of chemical compounds like this compound. cecam.org
Spectroscopic Characterization and Advanced Analytical Techniques for 3 Ethenylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 3-ethenylbenzonitrile by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound provides key information regarding the vinylic and aromatic protons. The vinyl group gives rise to a characteristic set of signals corresponding to its three protons, typically in the range of 5.0 to 7.0 ppm. These signals exhibit a complex splitting pattern due to geminal (between protons on the same carbon) and vicinal (between protons on adjacent carbons) couplings. The aromatic protons on the benzene (B151609) ring typically resonate between 7.0 and 8.0 ppm, with their specific chemical shifts and splitting patterns dictated by their position relative to the electron-withdrawing nitrile group and the vinyl substituent.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is typically found in the 117-120 ppm range. The carbons of the vinyl group and the aromatic ring resonate in the alkene and aromatic region, generally between 110 and 140 ppm. The specific chemical shifts allow for the unambiguous assignment of each carbon atom within the molecular framework.
Detailed spectral data obtained from the Spectral Database for Organic Compounds (SDBS) is presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.68 - 7.63 | m | - | Aromatic-H |
| 7.59 - 7.55 | m | - | Aromatic-H |
| 7.46 | t | 7.7 | Aromatic-H |
| 6.69 | dd | 17.6, 10.9 | Vinyl-H |
| 5.86 | d | 17.6 | Vinyl-H (trans) |
| 5.43 | d | 10.9 | Vinyl-H (cis) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 138.6 | Aromatic C (quaternary) |
| 135.5 | Vinyl CH |
| 133.0 | Aromatic CH |
| 132.0 | Aromatic CH |
| 129.8 | Aromatic CH |
| 129.5 | Aromatic CH |
| 118.5 | Nitrile C≡N |
| 117.1 | Vinyl CH₂ |
| 112.9 | Aromatic C (quaternary) |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the this compound molecule, especially for resolving ambiguities from overlapping signals in the 1D spectrum.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the vinyl proton (-CH=) to the two terminal vinyl protons (=CH₂). It would also reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). An HSQC spectrum is invaluable for definitively assigning each proton signal to its corresponding carbon atom. For example, it would show a cross-peak between the vinyl proton signal at 6.69 ppm and the vinyl carbon signal at 135.5 ppm.
Together, these 2D techniques provide an unambiguous and detailed picture of the molecular structure, verifying the substitution pattern and the connectivity between the functional groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, offering direct information about its functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability.
The key functional groups in this compound—the nitrile, the vinyl group, and the aromatic ring—give rise to distinct and identifiable peaks in the IR and Raman spectra.
Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp indicator in vibrational spectroscopy. For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm⁻¹ in the IR spectrum due to the bond's high force constant and the significant change in dipole moment during the stretch. msu.edu In the Raman spectrum, this vibration is also prominent. For benzonitrile (B105546), the parent compound, this peak is observed around 2229 cm⁻¹. beilstein-journals.org
Vinyl Group (-CH=CH₂): The vinyl group has several characteristic vibrations. The C=C stretching mode usually appears around 1630 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the vinyl group are found above 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wagging) occur in the 900-1000 cm⁻¹ region and are often strong in the IR spectrum.
Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and various C-C stretching (ring breathing) modes in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3080 - 3030 | Aromatic / Vinyl | C-H Stretch |
| ~2230 | Nitrile | C≡N Stretch |
| ~1630 | Vinyl | C=C Stretch |
| ~1600, 1580, 1480 | Aromatic Ring | C=C Ring Stretch |
| ~995, 910 | Vinyl | C-H Out-of-plane Bend |
In-situ vibrational spectroscopy (primarily IR or Raman) is a powerful technique for monitoring chemical reactions in real-time without the need for sample extraction. For reactions involving this compound, such as polymerization or hydrogenation, this method can provide valuable kinetic and mechanistic data.
For example, in the polymerization of this compound (a substituted styrene), the reaction progress can be monitored by tracking the disappearance of vibrational bands associated with the vinyl group. The decrease in intensity of the C=C stretching peak (~1630 cm⁻¹) or the vinyl C-H out-of-plane bending modes (~910 cm⁻¹ and 995 cm⁻¹) would directly correlate with the consumption of the monomer as it is incorporated into the polymer chain. ubc.ca This real-time analysis allows for precise control over reaction conditions and a deeper understanding of the polymerization kinetics.
Electronic Spectroscopy: UV-Vis and Fluorescence Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule by probing its absorption of ultraviolet and visible light. These transitions typically involve the excitation of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).
For this compound, the primary chromophores are the benzene ring and the vinyl group, which form a conjugated system, and the nitrile group. The parent compound, benzonitrile, exhibits absorption maxima around 224 nm and 273 nm in the UV region. nist.govmsu.edu The addition of the ethenyl (vinyl) group in conjugation with the benzene ring extends the π-electron system. This extension of conjugation decreases the energy gap between the HOMO and LUMO. msu.edu Consequently, this compound is expected to absorb light at longer wavelengths compared to benzonitrile, a phenomenon known as a bathochromic or red shift. The primary absorption bands would likely be shifted towards the 250-300 nm range.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While many aromatic compounds are fluorescent, specific experimental fluorescence data, such as excitation/emission maxima and quantum yields for this compound, are not widely reported in the literature.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Vinylbenzonitrile |
Absorption and Emission Profiles and Quantum Yields
The absorption and emission profiles of a molecule are fundamental to understanding its electronic transitions. These properties are determined by how the molecule's electron distribution changes upon absorbing energy. The absorption spectrum indicates the wavelengths of light a molecule absorbs to move to an excited state, while the emission spectrum shows the wavelengths of light emitted as it relaxes back to the ground state.
The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.comuci.edu
Specific experimental data regarding the absorption maxima, emission maxima, and fluorescence quantum yield of this compound are not extensively available in the surveyed scientific literature. For a comprehensive understanding, experimental measurements in various solvents would be required.
Table 1: Photophysical Properties of this compound (Hypothetical Data) No experimental data found in the reviewed literature. This table serves as a template for future experimental findings.
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) |
| Hexane | - | - | - | - |
| Toluene | - | - | - | - |
| Dichloromethane | - | - | - | - |
| Acetonitrile | - | - | - | - |
| Methanol | - | - | - | - |
Solvatochromic and Aggregation-Induced Emission Effects
Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—when dissolved in different solvents of varying polarity. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule, which alters the energy gap between them. A positive solvatochromic shift (red shift) with increasing solvent polarity suggests the excited state is more polar than the ground state, while a negative shift (blue shift) indicates the opposite. wikipedia.org
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule (an AIEgen) is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation in a poor solvent or in the solid state. magtech.com.cnnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn
Detailed studies specifically investigating the solvatochromic and aggregation-induced emission properties of this compound have not been identified in the available literature. Such investigations would be necessary to determine if the compound exhibits these phenomena.
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₇N), the molecular weight is approximately 129.16 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺•) with an m/z value corresponding to its monoisotopic mass (129.06).
The fragmentation of the molecular ion provides valuable structural information. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org The fragmentation of this compound is predicted to proceed through several key pathways:
Loss of a hydrogen atom: Cleavage of a C-H bond can lead to a stable [M-H]⁺ ion at m/z 128.
Loss of acetylene (C₂H₂): Fragmentation of the vinyl group can result in the loss of acetylene, yielding a fragment ion at m/z 103.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation for benzonitrile derivatives involves the elimination of HCN, which would produce an ion at m/z 102. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Loss |
| 129 | [C₉H₇N]⁺• (Molecular Ion) | - |
| 128 | [C₉H₆N]⁺ | H• |
| 103 | [C₇H₅N]⁺• | C₂H₂ |
| 102 | [C₈H₆]⁺• | HCN |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu By analyzing the angles and intensities of diffracted X-ray beams, one can deduce precise information about bond lengths, bond angles, and molecular packing.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the literature. Therefore, definitive experimental data on its solid-state conformation and absolute configuration are currently unavailable.
Table 3: Crystallographic Data for this compound (Hypothetical Data) No experimental data found in the reviewed literature. This table is a template for potential future findings.
| Parameter | Value |
| Chemical Formula | C₉H₇N |
| Crystal System | - |
| Space Group | - |
| a [Å] | - |
| b [Å] | - |
| c [Å] | - |
| α [°] | - |
| β [°] | - |
| γ [°] | - |
| Volume [ų] | - |
| Z | - |
Powder X-ray Diffraction for Crystalline Phases and Molecular Packing
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and obtain information about the unit cell parameters of a polycrystalline sample. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it Analysis of the peak positions and intensities can reveal the presence of different polymorphs (crystalline forms) and provide insights into how molecules are packed together in the crystal lattice. wikipedia.org
No powder X-ray diffraction patterns for this compound are currently available in public databases or the scientific literature. Such data would be essential for characterizing the bulk crystalline nature of the material and identifying its specific crystalline phase(s).
Green Chemistry Approaches in the Research of 3 Ethenylbenzonitrile
Principle of Atom Economy and Waste Reduction in Synthesis
The concept of atom economy, a central tenet of green chemistry, is crucial in evaluating the sustainability of synthetic routes to 3-ethenylbenzonitrile. hw.ac.ukyoutube.com It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. hw.ac.ukyoutube.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of byproducts and waste. youtube.com
For instance, classical routes to vinylarenes, such as the Wittig reaction, are known for their low atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. rsc.orgyoutube.comorganic-chemistry.org While effective in creating the carbon-carbon double bond, this method inherently produces a large mass of waste relative to the product. rsc.orgyoutube.com Efforts to improve the green credentials of such reactions include performing them under solvent-free conditions. gctlc.org
In contrast, catalytic reactions like the Heck coupling of 3-bromobenzonitrile (B1265711) with ethylene (B1197577) offer a potentially more atom-economical pathway to this compound. This reaction, in principle, only eliminates a molecule of HBr, which can be neutralized by a base. The ideal atom economy for such a process would be significantly higher than that of a Wittig reaction.
Waste reduction strategies in the synthesis of this compound focus on minimizing the use of auxiliary substances, such as solvents and separation agents, and designing processes that generate fewer and less hazardous byproducts. acsgcipr.orgnih.gov The "reduce, reuse, and recycle" (3R) principle is a guiding framework in this endeavor. researchgate.net This includes the recycling of catalysts, the use of renewable feedstocks, and the design of processes with fewer synthetic steps. mdpi.com
Table 1: Comparison of Theoretical Atom Economy for Selected Synthetic Routes to this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Wittig Reaction | 3-Cyanobenzaldehyde, Methyltriphenylphosphonium (B96628) bromide, Base (e.g., n-BuLi) | This compound | Triphenylphosphine oxide, Lithium bromide, Butane | Low (dependent on base) |
| Heck Coupling | 3-Bromobenzonitrile, Ethene, Base (e.g., Triethylamine) | This compound | Triethylammonium bromide | Higher |
| Dehydration | 1-(3-Cyanophenyl)ethanol | This compound | Water | High |
Note: The actual atom economy can be lower than the theoretical value due to side reactions and incomplete conversions.
Implementation of Greener Solvents in Ethenylbenzonitrile Chemistry
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. primescholars.com Research in the field of this compound synthesis is increasingly exploring the use of greener solvent alternatives.
Water as a Sustainable Reaction Medium
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. jetir.org Its use in organic synthesis can significantly reduce the environmental footprint of a process. For reactions like the Heck coupling, which can be adapted to aqueous conditions, water can serve as a viable and sustainable reaction medium. The use of water-soluble catalysts or phase-transfer agents can facilitate the reaction between organic substrates and aqueous phases.
Development of Alternative and Bio-Derived Organic Solvents
When organic solvents are necessary, the focus is shifting towards greener alternatives with improved safety and environmental profiles. youtube.comsigmaaldrich.comsigmaaldrich.com Bio-derived solvents, produced from renewable feedstocks such as biomass, are gaining significant attention. acsgcipr.orgresearchgate.netias.ac.inresearchgate.netbeyondbenign.orgtamu.edu Examples of such solvents that could be applicable to the synthesis of this compound include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a viable substitute for tetrahydrofuran (THF). sigmaaldrich.com
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it can replace polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.org
γ-Valerolactone (GVL): Produced from lignocellulosic biomass, it is a promising green solvent for various chemical transformations. acs.org
These solvents are selected based on their low toxicity, biodegradability, and derivation from renewable sources. sigmaaldrich.comresearchgate.net
Table 2: Properties of Selected Green Solvents Potentially Applicable to this compound Synthesis
| Solvent | Source | Boiling Point (°C) | Key Advantages |
| Water | Natural | 100 | Non-toxic, non-flammable, abundant, inexpensive |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Corncobs) | ~80 | Lower peroxide formation than THF, easier separation from water |
| Cyrene™ | Renewable (Cellulose) | 227 | Biodegradable, high polarity, replacement for DMF and NMP |
| γ-Valerolactone (GVL) | Renewable (Biomass) | 207 | Low vapor pressure, high boiling point, biodegradable |
Solvent-Free Synthetic Methodologies
The most environmentally benign approach is to eliminate the use of solvents altogether. jetir.orgijrpr.comias.ac.innih.gov Solvent-free reactions, often facilitated by techniques such as ball milling or neat (undiluted) reaction conditions, can lead to higher reaction rates, reduced waste, and simplified purification processes. researchgate.netijrpr.com For instance, solvent-free Heck and Wittig reactions have been successfully demonstrated for the synthesis of various alkenes and could be applied to the production of this compound. gctlc.orgresearchgate.net
Catalysis for Sustainable Ethenylbenzonitrile Production
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. mdpi.comwhiterose.ac.uknih.gov The development of sustainable catalytic systems is a key research area for the production of this compound.
Development of Efficient and Environmentally Benign Catalytic Systems
The focus is on creating catalysts that are not only highly active and selective but also environmentally friendly and recyclable. sigmaaldrich.comasianpubs.orgbiolmolchem.comrsc.org This involves moving away from catalysts based on scarce or toxic metals and developing systems that are heterogeneous, allowing for easy separation from the reaction mixture and reuse.
For the Heck reaction, a common method for synthesizing vinylarenes, significant progress has been made in developing recyclable palladium catalysts. researchgate.netias.ac.inasianpubs.org These include palladium supported on various materials such as polymers, silica, and ceria, which can be easily recovered and reused multiple times without a significant loss of activity. ias.ac.inasianpubs.org Ligand-free catalytic systems are also being explored to avoid the use of often toxic and expensive phosphine ligands. ias.ac.in
Biocatalysis offers another promising avenue for the green synthesis of nitriles. nih.govnih.gov Enzymes such as aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, presenting a cyanide-free and highly sustainable route. mdpi.comnih.gov While direct enzymatic synthesis of this compound has not been extensively reported, the broader applicability of these enzymes suggests potential for future development.
Dehydration of the corresponding alcohol, 1-(3-cyanophenyl)ethanol, is a highly atom-economical route to this compound. The development of green catalysts for this transformation is an active area of research. Environmentally benign solid acid catalysts, such as clays and zeolites, offer a reusable and less corrosive alternative to traditional strong mineral acids like sulfuric or phosphoric acid. hw.ac.ukbeyondbenign.orgrsc.orgresearchgate.netresearchgate.netrsc.org
Table 3: Examples of Environmentally Benign Catalytic Systems for Relevant Transformations
| Reaction Type | Catalyst System | Advantages |
| Heck Reaction | Fiber-supported Palladium (Pd/AOFs) | High activity, recyclable (up to 8 times), no need for inert atmosphere or phosphine ligands. asianpubs.org |
| Heck Reaction | Palladium on Ceria (Ce0.98Pd0.02O1.98) | High activity and selectivity, ligand-free, recoverable and reusable. ias.ac.in |
| Alcohol Dehydration | Montmorillonite KSF clay | Reusable, avoids strong corrosive acids. beyondbenign.org |
| Nitrile Synthesis | Aldoxime Dehydratase (Biocatalyst) | Cyanide-free, mild aqueous conditions, high selectivity. mdpi.comnih.gov |
Designing Ethenylbenzonitrile Compounds for Enhanced Degradability
The persistence of chemical compounds in the environment is a significant concern. Designing molecules for enhanced degradability is a key aspect of green chemistry. For derivatives of this compound, this can be approached by introducing functional groups that are susceptible to common environmental degradation mechanisms, such as hydrolysis or enzymatic action.
One strategy is the incorporation of hydrolysable linkages, like ester or amide groups, into the molecular structure of this compound derivatives. These groups can be cleaved by chemical hydrolysis or by enzymes, breaking down the larger molecule into smaller, more readily biodegradable fragments. For instance, copolymerizing a this compound monomer with monomers containing ester functionalities could yield a polymer that retains the desired properties of the nitrile group while having a backbone that can be degraded.
The nitrile group itself, as well as the vinyl group, can also be targets for biodegradation. Certain microorganisms possess enzymes like nitrilases that can hydrolyze nitriles to carboxylic acids and ammonia. The vinyl group can be susceptible to oxidative cleavage. Research into the enzymatic hydrolysis of various nitriles has shown that different microbial enzymes can act on aromatic nitriles, suggesting a potential pathway for the biodegradation of this compound and its derivatives. researchgate.net
Photodegradation is another important environmental degradation pathway. The presence of the aromatic ring and the vinyl group in this compound suggests that it may be susceptible to photodegradation, especially in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO2). medcraveonline.commdpi.com The efficiency of photodegradation can be influenced by factors such as pH, the presence of oxygen, and the intensity of light. medcraveonline.com
Table 1: Hypothetical Strategies for Enhancing the Degradability of this compound Derivatives
| Strategy | Approach | Potential Degradation Pathway | Resulting Fragments |
| Incorporation of Hydrolysable Linkages | Copolymerization with monomers containing ester groups. | Chemical or enzymatic hydrolysis. | Smaller, more biodegradable molecules. |
| Targeting the Nitrile Group | Introduction of electron-withdrawing or -donating groups to influence the reactivity of the nitrile. | Enzymatic hydrolysis by nitrilases. | Carboxylic acid and ammonia derivatives. |
| Enhancing Photodegradability | Introduction of photosensitive functional groups. | UV-induced cleavage or oxidation. | Smaller organic molecules. |
Strategies for Protection-Free Organic Synthesis of Ethenylbenzonitrile Derivatives
For the synthesis of this compound derivatives, protection-free strategies could focus on the direct functionalization of the benzonitrile (B105546) core. One such approach is direct C-H vinylation. This method involves the direct coupling of a C-H bond on the aromatic ring with a vinyl source, catalyzed by a transition metal. While challenging to control the regioselectivity (ortho, meta, or para), the development of specific catalysts and directing groups can favor the desired isomer. Research on palladium-catalyzed direct C-H functionalization has shown promise for selective bond formation. rsc.org For this compound, a meta-directing C-H vinylation of benzonitrile would be an ideal protection-free route.
Another strategy is the use of catalyst-free or metal-free reaction conditions where possible. These reactions are often promoted by microwave irradiation or the use of environmentally benign solvents, reducing the need for harsh reagents and catalysts that can be difficult to remove from the final product. researchgate.netrsc.org
The development of chemoselective reagents that can react with one functional group in the presence of others is also crucial for protection-free synthesis. For instance, a vinylation reagent that selectively reacts with an aryl halide without affecting a nitrile group would enable the synthesis of ethenylbenzonitrile derivatives from corresponding halobenzonitriles in a single, protection-free step.
Table 2: Comparison of Traditional vs. Protection-Free Synthesis of a Hypothetical this compound Derivative
| Synthesis Step | Traditional Approach | Protection-Free Approach | Green Chemistry Advantage |
| Starting Material | Benzonitrile | Benzonitrile | Same |
| Step 1 | Protection of a reactive group (if present). | Direct C-H vinylation. | Fewer steps, less waste. |
| Step 2 | Vinylation reaction. | - | - |
| Step 3 | Deprotection of the protected group. | - | - |
| Overall Yield | Lower due to multiple steps. | Potentially higher. | Increased efficiency. |
| Atom Economy | Lower due to the use of protecting groups. | Higher. | Less waste generated. |
By focusing on these green chemistry approaches, the research and production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Future Directions and Emerging Avenues in 3 Ethenylbenzonitrile Research
Exploration of Novel Molecular Architectures and Hybrid Materials
Future research will heavily focus on utilizing 3-Ethenylbenzonitrile as a monomer to create complex and functional macromolecular structures. The presence of the vinyl group allows for its incorporation into a wide array of polymer backbones through various polymerization techniques, analogous to the known polymerization of its isomer, 4-cyanostyrene. acs.org
Copolymers and Advanced Polymer Structures: The synthesis of copolymers represents a significant area of exploration. By copolymerizing this compound with other vinyl monomers, researchers can precisely tune the resulting material's properties. For instance, copolymerization with acrylonitrile could enhance the polymer's thermal stability and chemical resistance, while incorporation of monomers like styrene could modify its mechanical and processing characteristics. e3s-conferences.org The development of block copolymers, graft copolymers, and other complex architectures will be key to designing materials for specific high-performance applications.
Organic-Inorganic Hybrid Materials: A particularly promising direction is the creation of organic-inorganic hybrid materials. nih.gov These materials combine the properties of a polymer matrix derived from this compound with inorganic components at the nanoscale.
Polymer/MOF Hybrids: Integrating poly(this compound) with Metal-Organic Frameworks (MOFs) could yield materials with exceptionally high porosity and surface area. mdpi.com The nitrile groups within the polymer matrix could interact with the metal centers or organic linkers of the MOF, leading to enhanced interfacial adhesion and synergistic properties for applications in gas separation, catalysis, and sensing.
Polymer/Silsesquioxane Composites: Incorporating silsesquioxanes (SSO) can create hybrid materials with improved thermal stability, mechanical strength, and dielectric properties. researchgate.net The nitrile functionality could provide specific interactions that ensure a uniform dispersion of the inorganic phase within the polymer matrix.
These novel architectures will enable the development of "smart" materials that respond to external stimuli, offering functionalities not achievable with either the polymer or the inorganic component alone.
Advanced Applications in Bio-Related and Energy Fields
The unique chemical nature of polymers derived from this compound opens doors to advanced applications in high-tech fields, particularly in biomedicine and energy storage.
Biomedical Applications: Synthetic polymers are cornerstones of modern biomedical technology, used in everything from drug delivery to tissue engineering. nih.govnovanet.ca Polymers based on this compound could offer distinct advantages. The polystyrene-like backbone provides a stable, biocompatible scaffold, while the pendant nitrile groups offer sites for further functionalization or specific interactions with biological molecules. nih.gov Potential applications include:
Drug Delivery Vehicles: The polymer could be formulated into nanoparticles or microspheres for controlled drug release. The polarity of the nitrile groups could influence drug loading and release kinetics. juniperpublishers.com
Tissue Engineering Scaffolds: Creating porous scaffolds from this polymer could support cell growth and tissue regeneration. Surface modification of the nitrile groups could be used to attach bioactive molecules that promote cell adhesion and proliferation. nih.gov
Biocompatible Coatings: Its properties may make it suitable for coating medical implants to improve biocompatibility and reduce adverse host responses.
Energy Storage and Electronics: The push for more efficient energy storage solutions has driven research into novel polymer-based materials. The combination of a stable hydrocarbon backbone and polar nitrile groups in poly(this compound) is highly relevant for this field.
Polymer Electrolytes: In lithium-ion batteries, polymers containing nitrile groups, such as polyacrylonitrile, are known to be effective components of gel polymer electrolytes. researchgate.net Poly(this compound) could serve as a solid or gel electrolyte host, where the nitrile groups may aid in the dissociation of lithium salts and facilitate ion transport, while the polymer backbone provides mechanical stability.
Dielectric Materials for Capacitors: Polymers with high dielectric constants are sought after for energy storage in capacitors. The polar nitrile groups can enhance the dielectric properties of the material, potentially leading to higher energy densities.
Organic Electronics: The aromatic nature of the monomer suggests that its polymers and copolymers could be functionalized for use in organic electronic devices, such as thin-film transistors or as components in organic light-emitting diodes (OLEDs), where the nitrile group can influence the electronic properties of the material.
Integration of Data Science and Artificial Intelligence for Predictive Chemistry
Predictive Modeling of Polymer Properties: Machine learning (ML) algorithms can be trained on existing polymer databases to predict the properties of novel polymers based on their molecular structure. ijisae.orgnih.gov For this compound, AI can be used to:
Forecast the properties (e.g., glass transition temperature, tensile strength, dielectric constant) of its homopolymer and copolymers. plasticsengineering.org
Screen vast virtual libraries of potential comonomers to identify the best candidates for achieving a specific target property profile.
Predict polymerization kinetics and reaction outcomes under different conditions, optimizing synthesis before any lab work is done. researchgate.net
Inverse Design and Materials Discovery: Instead of predicting the properties of a known structure, inverse design models start with the desired properties and use AI to generate molecular structures that are likely to exhibit them. resolvemass.ca This approach can be used to design novel copolymers or hybrid materials based on this compound that are tailored for specific applications, such as a battery membrane with optimal ionic conductivity and mechanical strength. This synergy between AI and automated experimentation promises to drastically reduce the time and cost of materials discovery. arxiv.org
| AI/ML Application | Input Data | Predicted Output / Goal | Potential Impact |
|---|---|---|---|
| Property Prediction | Monomer structure (this compound), comonomer structures, polymer architecture (e.g., random, block) | Mechanical properties (e.g., Young's Modulus), Thermal properties (e.g., Tg), Electronic properties (e.g., Dielectric Constant) | Rapid screening of candidate materials without synthesis. |
| Synthesis Optimization | Reactant concentrations, initiator type, temperature, solvent | Polymerization rate, molecular weight, polydispersity, yield | Reduced experimental cost and time; improved reaction efficiency. |
| Inverse Design | Target properties (e.g., high ionic conductivity, specific biodegradability rate) | Novel copolymer structures or hybrid material compositions | Discovery of novel, high-performance materials for targeted applications. |
Development of Highly Sustainable and Scalable Production Methods
A critical future direction for the industrial viability of this compound is the development of production methods that are both scalable and environmentally sustainable. This involves moving away from traditional petrochemical-based syntheses toward green chemistry and bio-based manufacturing. afyren.com
Green Chemistry Approaches: Research into greener synthesis routes for the core benzonitrile (B105546) structure is already underway. Methods using recyclable ionic liquids as both solvent and catalyst show promise for eliminating corrosive byproducts and simplifying purification. rsc.orgrsc.org Another approach involves highly selective ammoxidation of toluene derivatives over novel catalysts, which can increase efficiency and reduce waste. medcraveonline.com Adapting these principles to produce this compound on a large scale would significantly reduce the environmental footprint of its production.
Bio-Based Feedstocks: The ultimate goal in sustainable chemistry is to replace petroleum feedstocks with renewable biomass. There has been significant progress in producing functionalized styrenic monomers from bio-based sources like lignin and other plant-derived phenolic acids. rsc.orgacs.org Future research could focus on developing chemoenzymatic or biocatalytic pathways to synthesize this compound. rsc.org This could involve:
Engineering microorganisms to produce aromatic precursors that can be chemically converted to the target molecule.
Using isolated enzymes (biocatalysts) to perform specific, high-selectivity transformations under mild conditions, reducing energy consumption and unwanted side products. acs.orgrsc.org
| Method | Typical Feedstock | Key Advantages | Challenges for Scalability |
|---|---|---|---|
| Traditional Chemical Synthesis | Petroleum derivatives (e.g., Toluene) | Established technology, high throughput | Reliance on fossil fuels, harsh reaction conditions, potential for hazardous waste |
| Green Catalytic Routes | Petroleum or bio-based aromatics | Higher selectivity, reduced waste, catalyst recyclability rsc.org | Catalyst cost and lifetime, process optimization |
| Chemoenzymatic / Biocatalytic Synthesis | Renewable biomass (e.g., Lignin, Sugars) rsc.org | Sustainable feedstock, mild reaction conditions, high specificity, reduced environmental impact afyren.com | Low volumetric yields, complex purification, cost of enzyme production |
By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a key component of advanced, sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
